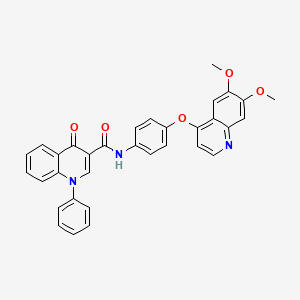
Anti-inflammatory agent 41
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 41 is a synthetic compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate pain in various medical conditions. The compound works by inhibiting specific pathways involved in the inflammatory response, making it a valuable tool in the treatment of chronic inflammatory diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 41 involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s anti-inflammatory properties. This is achieved through various chemical reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity and efficacy.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Anti-inflammatory agent 41 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of anti-inflammatory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Applications De Recherche Scientifique
Anti-inflammatory agent 41 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of anti-inflammatory action and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Explored as a potential treatment for chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Anti-inflammatory agent 41 is compared with other similar compounds to highlight its uniqueness:
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Unlike traditional NSAIDs, this compound has a more targeted mechanism of action, potentially reducing the risk of side effects such as gastrointestinal bleeding.
Corticosteroids: While corticosteroids are effective anti-inflammatory agents, they have significant side effects with long-term use. This compound offers a safer alternative with fewer adverse effects.
Biologics: Compared to biologic agents that target specific cytokines, this compound has a broader mechanism of action, making it effective against a wider range of inflammatory conditions.
Comparaison Avec Des Composés Similaires
Ibuprofen: A widely used NSAID with anti-inflammatory properties.
Prednisone: A corticosteroid used to treat severe inflammation.
Adalimumab: A biologic agent that targets tumor necrosis factor-alpha (TNF-α).
Propriétés
Formule moléculaire |
C33H25N3O5 |
|---|---|
Poids moléculaire |
543.6 g/mol |
Nom IUPAC |
N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-phenylquinoline-3-carboxamide |
InChI |
InChI=1S/C33H25N3O5/c1-39-30-18-25-27(19-31(30)40-2)34-17-16-29(25)41-23-14-12-21(13-15-23)35-33(38)26-20-36(22-8-4-3-5-9-22)28-11-7-6-10-24(28)32(26)37/h3-20H,1-2H3,(H,35,38) |
Clé InChI |
ZTRUKZIXIXWNJP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4=CN(C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















